Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 919119-62-3
VCID: VC3809709
InChI: InChI=1S/C17H22BNO4/c1-6-21-15(20)13-10-11-8-7-9-12(14(11)19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC
Molecular Formula: C17H22BNO4
Molecular Weight: 315.2 g/mol

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

CAS No.: 919119-62-3

Cat. No.: VC3809709

Molecular Formula: C17H22BNO4

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate - 919119-62-3

Specification

CAS No. 919119-62-3
Molecular Formula C17H22BNO4
Molecular Weight 315.2 g/mol
IUPAC Name ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
Standard InChI InChI=1S/C17H22BNO4/c1-6-21-15(20)13-10-11-8-7-9-12(14(11)19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3
Standard InChI Key SDNLTAKTAMYAPV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC

Introduction

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boronic acid ester derivative, specifically a pinacol ester, which plays a crucial role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

Synthesis

The synthesis of Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the reaction of 7-bromoindole derivatives with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by esterification if necessary .

Applications

This compound is used as a building block in the synthesis of complex indole derivatives, which are important in medicinal chemistry due to their biological activities. The indole ring system is found in numerous biologically active compounds, including neurotransmitters and pharmaceuticals.

Research Findings

Research on Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate focuses on its utility in cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules. The compound's stability and reactivity make it a valuable intermediate in organic synthesis.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylateC17H22BNO4315.2919119-62-3
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylateC17H22BNO4315.2736990-02-6
Ethyl 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylateC18H24BNO4329.2919119-66-7

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